1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one
Overview
Description
1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a phenylpiperazine moiety, and a sulfanylidene dihydropyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one typically involves multi-step organic reactions. One common approach is the condensation of a benzyl-substituted pyrimidine derivative with a phenylpiperazine compound under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and reproducibility .
Chemical Reactions Analysis
Types of Reactions: 1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the phenylpiperazine moiety, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles like alkyl halides, amines.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced derivatives with altered functional groups.
Substitution: Substituted phenylpiperazine derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives: These compounds share structural similarities and have been studied for their acetylcholinesterase inhibitory activity.
4-(3-(4-benzylpiperazin-1-yl)propoxy)-7-methoxy-3-substituted phenyl-2H-chromen-2-one derivatives: Known for their antimicrobial properties.
Uniqueness: 1-[1-Benzyl-6-methyl-4-(4-phenylpiperazin-1-YL)-2-sulfanylidene-1,2-dihydropyrimidin-5-YL]ethan-1-one stands out due to its unique combination of functional groups, which imparts distinct chemical reactivity and potential biological activities .
Properties
IUPAC Name |
1-[1-benzyl-6-methyl-4-(4-phenylpiperazin-1-yl)-2-sulfanylidenepyrimidin-5-yl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N4OS/c1-18-22(19(2)29)23(25-24(30)28(18)17-20-9-5-3-6-10-20)27-15-13-26(14-16-27)21-11-7-4-8-12-21/h3-12H,13-17H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QRMUSYVMVJKJGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=S)N1CC2=CC=CC=C2)N3CCN(CC3)C4=CC=CC=C4)C(=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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